molecular formula C20H15OP B3394048 Phosphine oxide, diphenyl(phenylethynyl)- CAS No. 7608-18-6

Phosphine oxide, diphenyl(phenylethynyl)-

Cat. No. B3394048
CAS RN: 7608-18-6
M. Wt: 302.3 g/mol
InChI Key: OMPOBRRYCQHUBB-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl(phenylethynyl)- is an organophosphorus compound . It is a derivative of phosphine oxide, which is a phosphorus compound with the formula OPX3, where X can be an alkyl or aryl group .


Synthesis Analysis

Diphenylphosphine oxide can be prepared by the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . An electrochemical pathway to CH/PH cross-coupling of phenylacetylene and diphenylphosphine oxide has been performed . The bisphosphine oxide and target diphenyl(phenylethynyl)phosphine oxide were obtained with mild to high yield .


Molecular Structure Analysis

Tertiary phosphine oxides, like diphenyl(phenylethynyl)phosphine oxide, are tetrahedral compounds . They are usually prepared by oxidation of tertiary phosphines. The P-O bond is short and polar . According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .


Chemical Reactions Analysis

Diphenylphosphine oxide exists in equilibrium with its minor tautomer diphenylphosphinous acid . Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine .


Physical And Chemical Properties Analysis

Diphenylphosphine oxide is a white solid that is soluble in polar organic solvents . It has a molecular weight of 202.19 .

Mechanism of Action

Diphenylphosphine oxide can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides in the presence of Ni/Zn catalyst .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Electrochemical approaches to the synthesis of diphenyl(phenylethynyl)phosphine oxide derivatives have been explored . This method has been shown to be a simple way to synthesize bisphosphine oxide . The target alkynyl(diaryl)phosphine oxide can be obtained with a yield of 50 to 99% by using 1 and 2 equivalents of diphenylphosphine oxide respectively .

properties

IUPAC Name

2-diphenylphosphorylethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPOBRRYCQHUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450620
Record name Phosphine oxide, diphenyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine oxide, diphenyl(phenylethynyl)-

CAS RN

7608-18-6
Record name Phosphine oxide, diphenyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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